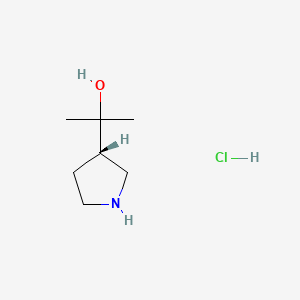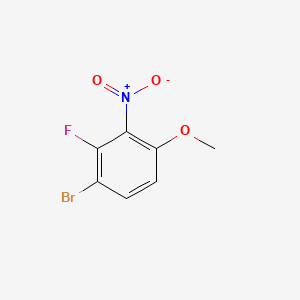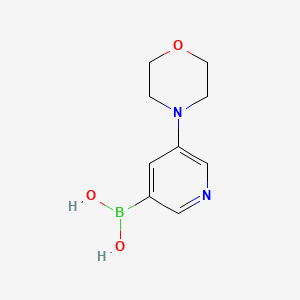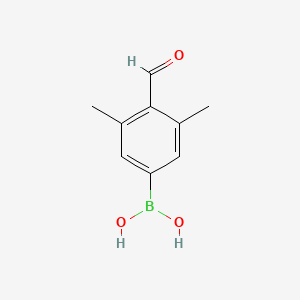
(4-Formyl-3,5-dimethylphenyl)boronic acid
Descripción general
Descripción
“(4-Formyl-3,5-dimethylphenyl)boronic acid” is a chemical compound with the CAS Number: 1218790-71-6 . It has a molecular weight of 178 and its IUPAC name is 4-formyl-3,5-dimethylphenylboronic acid . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “(4-Formyl-3,5-dimethylphenyl)boronic acid” is 1S/C9H11BO3/c1-6-3-8 (10 (12)13)4-7 (2)9 (6)5-11/h3-5,12-13H,1-2H3 . The InChI key is HMOKNSHYDFAZAZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4-Formyl-3,5-dimethylphenyl)boronic acid” is a solid substance . It is stored at temperatures between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of (4-Formyl-3,5-dimethylphenyl)boronic acid:
Suzuki Coupling Reactions
This compound can be used as a reactant in palladium-catalyzed Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic compounds .
Sugar Extraction
It serves as a co-extractant for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions .
Cancer Research
Phenyl boronic acids, including this compound, are utilized as inhibitors of enzymes like serine protease and kinase that are involved in tumor growth and metastasis. They also play a role in boron neutron capture therapy for tumors .
Sensing Applications
Due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, boronic acids are useful in various sensing applications, both homogeneous assays and heterogeneous detection .
Cross-Coupling Reactions
Boronic acids are employed in cross-coupling reactions which are pivotal in creating complex molecules for pharmaceuticals and materials science .
Catalysis
They are also used in catalysis, contributing to the development of new catalytic processes that are more efficient and environmentally friendly .
Medicinal Chemistry
In medicinal chemistry, boronic acids contribute to the design and synthesis of new drugs, particularly due to their unique reactivity and ability to form stable complexes with various biomolecules .
Polymer and Optoelectronics Materials
Finally, these compounds find applications in the synthesis of materials for polymer and optoelectronics industries, where they help create new materials with desirable properties .
Each application mentioned above represents a unique field where (4-Formyl-3,5-dimethylphenyl)boronic acid plays a crucial role. The compound’s versatility showcases its importance across different domains of scientific research.
MilliporeSigma Springer Link RSC Publishing BMC Chemistry MDPI
Safety and Hazards
The safety information for “(4-Formyl-3,5-dimethylphenyl)boronic acid” indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves . In case of skin contact, it is advised to wash with plenty of soap and water .
Direcciones Futuras
Boronic acids, including “(4-Formyl-3,5-dimethylphenyl)boronic acid”, are valuable building blocks in organic synthesis and are widely used in Suzuki–Miyaura coupling reactions . Future research may focus on developing new synthesis methods and exploring new applications of boronic acids in organic synthesis.
Mecanismo De Acción
Target of Action
The primary target of 4-Formyl-3,5-dimethylphenylboronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the Suzuki-Miyaura coupling reaction through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura coupling reaction, which is a part of broader biochemical pathways involved in carbon-carbon bond formation . This reaction allows for the synthesis of a wide range of organic compounds, contributing to various biochemical pathways .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively under a wide range of environmental conditions.
Propiedades
IUPAC Name |
(4-formyl-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOKNSHYDFAZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681619 | |
| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formyl-3,5-dimethylphenyl)boronic acid | |
CAS RN |
1218790-71-6 | |
| Record name | B-(4-Formyl-3,5-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-3,5-dimethylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



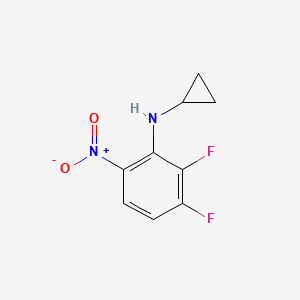

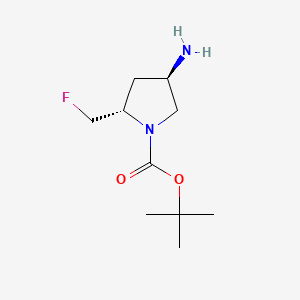
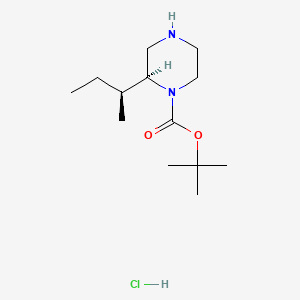
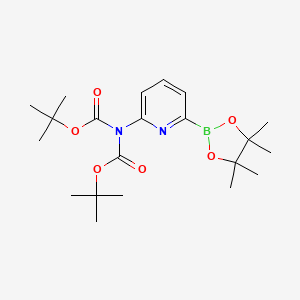


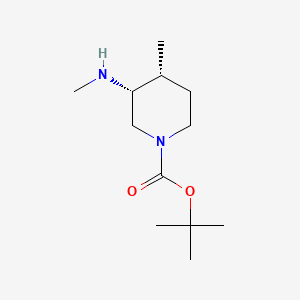
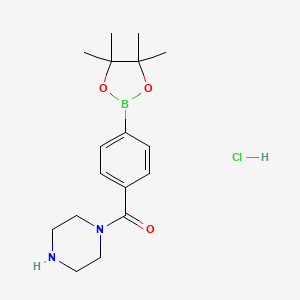
![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)
